Citric acid

Catalog No.
M. Wt
192.12 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citric acid

CAS Number


Product Name

Citric acid


2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula


Molecular Weight

192.12 g/mol



InChI Key





greater than or equal to 100 mg/mL at 72° F (NTP, 1992)
592000 mg/L (at 20 °C)
3.08 M
Very soluble in water; freely soluble in ethanol; soluble in ether
592 mg/mL at 25 °C
In water, 3.83X10+5 mg/L at 25 °C
Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C
Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform
592.0 mg/mL
Solubility in water, g/100ml at 20 °C: 59
Very soluble in water, slightly soluble in ether
Freely soluble (in ethanol)


2-Hydroxy-1,2,3-propanetricarboxylic Acid; 2-Hydroxy-1,2,3-propanetricarboxylic Acid; 2-Hydroxypropan-1,2,3-tricarboxylic Acid; 3-Carboxy-3-hydroxypentane-1,5-dioic Acid; Aciletten; Celenex 3P6; Cellborn SC-C; Chemfill; Citretten; Citric Acid Monogly

Canonical SMILES


Chelating Agent: Binding and Removing Metal Ions

Citric acid acts as a chelating agent, meaning it can form complexes with metal ions. This property makes it valuable in various research settings:

  • Purification of proteins: Citric acid helps remove metal ions that can interfere with protein purification techniques, such as chromatography, by forming complexes and removing them from the solution .
  • Metal ion analysis: Researchers use citric acid in studies involving metal ion analysis and speciation. It helps solubilize and stabilize metal ions, facilitating their detection and characterization through techniques like atomic absorption spectroscopy .
  • Environmental remediation: Citric acid can be used to remediate metal-contaminated environments by mobilizing and removing these contaminants, making them easier to treat or dispose of safely .

Buffering Agent: Maintaining Stable pH

Citric acid and its salts (citrates) act as excellent buffering agents, meaning they can resist changes in pH within a specific range. This property is crucial in various research applications:

  • Enzymatic studies: Maintaining a stable pH is often critical for optimal enzyme activity. Researchers use citrate buffers to create suitable environments for studying enzyme kinetics and mechanisms .
  • Cell culture: Culturing cells in vitro often requires maintaining a specific pH range for optimal growth and function. Citrate buffers are commonly used for this purpose due to their biocompatibility and effectiveness .
  • Drug development: Maintaining a consistent pH can be crucial for the stability and efficacy of drugs during research and development. Citrate buffers can be used to maintain the desired pH of drug formulations .

Antioxidant and Antibacterial Properties

Recent research suggests that citric acid may possess antioxidant and antibacterial properties, making it potentially valuable in various scientific fields:

  • Food science: Citric acid may help extend the shelf life of food products by reducing oxidative degradation and potentially inhibiting the growth of certain bacteria .
  • Biomedical research: Studies are exploring the potential use of citric acid in preventing or mitigating oxidative stress-related diseases and as an antimicrobial agent in specific applications .

Physical Description

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)
DryPowder; DryPowder, Liquid; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals; PelletsLargeCrystals, Liquid; WetSolid
Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air
White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry ai


Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution
Colorless, translucent crystals or powder
Rhombic crystals from water with 1 mol of water of crystallization



Boiling Point

Decomposes (NTP, 1992)

Flash Point

100 °C


1.54 at 68 °F (USCG, 1999)
1.665 g/cu cm at 20 °C


-1.64 (LogP)
log Kow = -1.64



Melting Point

307 °F (anhydrous) (NTP, 1992)
153 °C
153.0 °C
Mp 153 ° (anhyd.)



GHS Hazard Statements

Aggregated GHS information provided by 4645 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 467 of 4645 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 4178 of 4645 companies with hazard statement code(s):;
H315 (10.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.07%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Mesh Heading: Anticoagulants, chelating Agents
/EXPL THER/ Regional citrate anticoagulation (RCA) is an effective form of anticoagulation for continuous renal replacement therapy (CRRT) in patients with contraindications to heparin. Its use has been very limited, possibly because of the need for special infusion solutions and difficult monitoring of the metabolic effects./The objective of this study was/ to investigate the safety and the feasibility of an RCA method for continuous veno-venous hemofiltration (CVVH) using commercially available replacement fluid. We evaluated 11 patients at high risk of bleeding, requiring CVVH. RCA was performed using commercially available replacement fluid solutions to maintain adequate acid-base balance. We adjusted the rate of citrate infusion to achieve a post-filter ionized calcium concentration [iCa] <0.4 mmol/L when blood flow was <250 mL/min, or <0.6 mmol/L when blood flow was >250 mL/min. When needed, we infused calcium gluconate to maintain systemic plasma [iCa] within the normal range. Twenty-nine filters ran for a total of 965.5 hr. Average filter life was 33.6+/-20.5 hr. Asymptomatic hypocalcemia was detected in 6.9% of all samples. No [iCa] values <0.9 mmol/L were observed. Hypercalcemia (1.39+/-0.05 mmol/L) occurred in 2.5% of all samples. /The authors/ observed hypernatremia (threshold 153 mmol/L) and alkalosis (threshold 7.51) in only 9.3% and 9.4% respectively of all samples, mostly concomitantly. No patient showed any signs of citrate toxicity. /They/ developed a protocol for RCA during CVVH using commercially available replacement fluid that proved safe, flexible and applicable in an Intensive Care Unit (ICU) setting.
It has ... been used to dissolve urinary bladder calculi, & as mild astringent.
Citrate ... of ... value in alleviation of chronic metabolic acidosis ... from chronic renal insufficiency or syndrome of renal tubular acidosis ... usually prescribed in form of sodium citrate and citric acid soln, USP ...
Potassium citrate, up to 10 g daily, has been used as a potassium supplement; the potassium and sodium salts have been used, in similar dosages, as mild diuretics in humans.


Anhydrous Citric Acid is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.

MeSH Pharmacological Classification

Calcium Chelating Agents

ATC Code

A - Alimentary tract and metabolism
A09 - Digestives, incl. enzymes
A09A - Digestives, incl. enzymes
A09AB - Acid preparations
A09AB04 - Citric acid

Mechanism of Action

... The NK(2), and to a lesser extent the NK(1), receptors have been shown to be involved with citric acid-induced bronchoconstriction in the guinea pig, which is in part mediated by endogenously released bradykinin. Tachykinins and bradykinin could also modulate citric acid-induced bronchoconstriction. ... Bronchoconstriction induced by citric acid inhalation in the guinea pig, mainly caused by the tachykinin NK(2) receptor, is counteracted by bronchoprotective NO after activation of bradykinin B(2) and tachykinin NK(1) receptors in airway epithelium.
... A concentration of 47.6 mmol/L of citric acid (pH 2.3) in water led to total cell death within three minutes of incubation /with gingival fibroblasts (GF)/. Media containing 23.8 mmol/L and 47.6 mmol/L of citric acid exerted strong cytotoxicity (47 to 90 per cent of cell death) and inhibited protein synthesis (IC50 = 0.28 per cent) of GF within three hours of incubation. Incubation of cells in a medium containing 11.9 mmol/L of citric acid also suppressed the attachment and spreading of fibroblasts on culture plates and Type I collagen, with 58 per cent and 22 per cent of inhibition, respectively. Culture medium supplemented with 11.9, 23.8 and 47.6 mmol/L of citric acid also led to extracellular acidosis by decreasing the pH value from 7.5 to 6.3, 5.2 and 3.8, respectively.
Inhalation of citric acid (CA) causes airway constriction and coughing. To investigate the role of mast cells in CA-induced airway constriction and cough, three experiments using guinea pigs were carried out. In the first experiment, /the authors/ used compound 48/80 to deplete mast cells, cromolyn sodium to stabilize mast cells, MK-886 to inhibit synthesis of leukotrienes, pyrilamine to antagonize histamine H1 receptor, methysergide to antagonize serotonin receptor, and indomethacin to inhibit cyclooxygenase. In the second experiment, compound 48/80-pretreated animals were divided into 2 parts; the first one was used to test the role of exogenous leukotriene (LT) C4, while the second one to test the role of exogenous histamine. Decreases in respiratory compliance (Crs) and forced expiratory volume in 0.1 sec (FEV0.1) were used as indicators for airway constriction in anesthetized guinea pigs. CA-induced cough was recorded for 12 min using a barometric body plethysmograph in conscious animals. In the third experiment, the activation of mast cells upon CA inhalation was investigated by determining lung tissue or arterial plasma histamine concentration in animals. Exposure to CA induced marked airway constriction and increase in cough number. Compound 48/80, cromolyn sodium, MK-886 and pyrilamine, but not indomethacin or methysergide, significantly attenuated CA-induced airway constriction and cough. Injection of LTC4 or histamine caused a significant increase in CA-induced airway constriction and cough in compound 48/80-pretreated animals. In addition, CA inhalation caused significant increase in lung tissue and plasma histamine concentrations, which were blocked by compound 48/80 pretreatment. These results suggest that mast cells play an important role in CA aerosol inhalation-induced airway constriction and cough via perhaps mediators including LTs and histamine.

Vapor Pressure

1.66e-08 mmHg
1.7X10-8 mm Hg at 25 °C (est)




Other CAS


Associated Chemicals

Citric acid monohydrate;5949-29-1


Citric acid

Drug Warnings

A study of abdominal pain and severity of other side effects attributed to Picolax, a combination of citric acid, magnesium oxide and sodium picosulfate, was conducted among 267 patients, 55 of whom had inflammatory bowel disease, all of whom were given a full single dose of Picolax as preparation for radiology or endoscopy. The frequency of increased abdominal pain and severe side effects after Picolax administration was similar in the patients with inflammatory bowel disease and the patients with other colonic disorders. None of the patients with iron deficiency in whom investigations had yielded negative results reported severe side effects; this was significantly different from the proportion reporting severe side effects among the patients with inflammatory bowel disease, the irritable bowel syndrome and diverticular disease. The increase in the mean number of stools/24 hr after Picolax was lower in the patients with inflammatory bowel disease than in the other diagnostic groups. On review 2-4 wk after examination none of the patients with inflammatory bowel disease reported deterioration in their symptoms.
Following the occurrence of aluminum encephalopathy in four patients with chronic renal failure, 34 azotemic patients seen during the same year and five volunteers who took varying combinations of aluminum hydroxide and an alkalinizing citrate (Shohl's) solution were studied. It was found that the four encephalopathic cases were older than the 34 azotemic patients (68 years + or - 14 standard deviation, versus 50 + or - 13, p< 0.05), had a higher mean serum aluminum value (727 ug/l + or - 320 versus 92 + or - 73, p< 0.005), had taken more aluminum hydroxide (5 g/day + or - 0.9 versus 1.6 + or - 1.8, p< 0.01), and more Shohl's solution (64 ml/day + or - 19 versus 20 + or - 29, p< 0.01). In all 38 patients the serum aluminum values correlated directly with age (p=0.01), aluminum hydroxide (p=0.001) and concomitant citrate intake (p=0.004). In the five healthy volunteers the 24 hr urinary aluminum excretion increased from a baseline of 22 ug + or - 19 standard deviation to 167 + or - 109 (p=0.05) during aluminum hydroxide intake, rising to 580 + or - 267 (p=0.01) during the simultaneous intake of citrate and aluminum hydroxide. Corresponding serum aluminum values were 11 ug/l + or - 2 standard deviation, 44 + or - 34 (p= 0.1), and 98 + or - 58 (p<0.05). Thus citrate seems to enhance aluminum absorption and may cause encephalopathy in patients with chronic renal failure, especially the elderly.

Use Classification

EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Chelating Agents;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering; Chelating

Methods of Manufacturing

In surface fermentation, Aspergillus niger is grown on a liquid substrate in pans stacked vertically in a chamber. The chamber and pans are sterilized either before or after introduction of the substrate. ... The substrate for the fermentation is a carbohydrate, usually molasses or a sugar, such as raw beet, refined beet, or cane sugars, or a syrup. ... Certain inorganic nutrients, such as ammonium nitrate, potassium phosphate, magnesium sulfate, zinc sulfate, and potassium ferrocyanide, are added. The pH is adjusted to between 3 and 7, depending on the carbohydrate source. Sterilization may be batchwise or continuous; the latter uses less energy and is usually faster. After sterilization, the temperature is adjusted as required. The surface of the sterile substrate in the pans is inoculated with A. niger spores, which germinate and cover the surface of the liquid with a mat of mold. After two to three days the surface is completely covered and citric acid production begins, continuing at almost a constant rate until 80-90% of the sugar is consumed. Fermentation then continues more slowly for an additional six to ten days. The theoretical yield from 100 kg of sucrose is 123 kg of citric acid monohydrate or 112 kg of anhydrous acid. However, the A. niger uses some sugar for growth and respiration, and the actual yield varies between 57 and 77% of theoretical, depending on such factors as substrate purity, the particular strain of organism, and the control of fermentation.
Submerged fermentation ... takes place in large fermentation tanks. This method is used more frequently because labor costs are lower with large tanks than with small pans; equipment costs are also lower. The fermentation vessel can be short and wide or tall and narrow, and equipped with mixing devices, such as top-entering or side-entering agitators of the turbine or propeller type. Agitation can be increased by use of a draft tube, a recirculation loop, or a nozzle through which air and recirculated substrate is pumped. Spargers located at the bottom of the vessel or under the stirrer supply air, which may be enriched with oxygen. Oxygen is usually recovered from the exhaust gas. The air is supplied by a compressor and passes through a sterile filter; if necessary, the air is cooled. Because the process is exothermic, the vessel must be equipped with heat-exchange surfaces, which can be the outside walls or internal coils. Ports are provided for introducing substrate, inoculum, and steam or other sterilizing agents; sampling and exhaust ports are also provided. The substrate is prepared in a separate tank and its pH adjusted; the micronutrients may be added to this tank or directly to the fermentor. The substrate is sterilized by a batchwise or, more commonly, by a continuous operation. The fermentor is sterilized, charged with substrate, and inoculated. Fermentation requires 3-14 days. After it is completed, the air supply is stopped to prevent the microorganisms from consuming the citric acid.
The microbial production of citric acid on a commercial scale was begun in 1923 utilizing certain strains of Aspergillus niger to produce citric acid on the surface of a sucrose and salt solution. This tray fermentation technique is still used today, although it is being replaced by a submerged process known as deep tank fermentation. In the deep tank submerged process, Aspergillus niger mold spores are grown under controlled aseptic conditions on a test-tube slant and transferred to a seed tank or inoculum which is added to a fermentor along with pasteurized syrup. The pH is adjusted and nutrients added. Sterile air is sparged into the fermentor while the sugar is converted to citric acid. The complete fermentation cycle can take as long as 15 days. ... Citric acid fermentation broth is generally separated from the biomass using filtration or centrifugation. The citric acid is usually purified using either a lime-sulfuric acid method or a liquid extraction process.
Mold fermentation of beet or sugar cane molasses, or dextrose (corn sugar)
For more Methods of Manufacturing (Complete) data for CITRIC ACID (7 total), please visit the HSDB record page.

General Manufacturing Information

Poly(oxy-1,2-ethanediyl),, C14-18-alkyl ethers: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Analytic Laboratory Methods

Enzymic, GLC, and HPLC methods for determining sugars and organic acids in strawberries are compared.
Method: AOAC 986.13; Procedure: liquid chromatographic method; Analyte: citric acid; Matrix: cranberry juice cocktail and apple juice; Detection Limit: not provided.
Method: AOAC 985.11; Procedure: enzymatic method; Analyte: citric acid; Matrix: wine; Detection Limit: not provided.
Method: AOAC 976.15; Procedure: colorimetric method; Analyte: citric acid; Matrix: cheese; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for CITRIC ACID (10 total), please visit the HSDB record page.

Storage Conditions

Crystalline citric acid, anhydrous, can be stored in dry form without difficulty, although conditions of high humidity and elevated temperatures should be avoided to prevent caking. Storage should be in tight containers to prevent exposure to moist air. Several granulations are commercially available with the larger particle sizes having less tendency toward caking.
Temperature: ambient; Venting: open.
Containers: 230 lb Barrels, bags, kegs, boxes, cartons, fiber drums, bottles.
Separated from strong oxidants, strong bases, metal nitrates and metals. Dry.


... Citric acid aerosol inhalation caused decreases in dynamic respiratory compliance and forced expiratory volume in 0.1 s (FEV0.1). This airway constriction was significantly attenuated by MK-886, mepyramine, cromolyn sodium, and compound 48/80, but not by either methysergide or indomethacin. Both LTC4 and histamine infusion significantly increased the magnitude of citric acid-induced airway constriction in compound 48/80-pretreated guinea pigs. Citric acid inhalation caused significant increase in histamine level in the bronchoalveolar lavage sample, which was significantly suppressed by compound 48/80.
The relative efficacy of citric, malic, malonic, oxalic and succinic acids, and deferoxamine mesylate on the toxicity, distribution and excretion in mice exposed to aluminum were compared. Chelating agents were administered ip at a dose equal to one-fourth of their respective LD50. To determine the effect of the various chelators on the toxicity of aluminum, various doses of aluminum nitrate (938-3188 mg/kg) were administered ip, followed by one of the chelators. Survival was recorded at the end of 14 days. ... Malic acid and deferoxamine mesylate were the most effective in increasing the urinary excretion of aluminum. Citric acid was the most effective in increasing the fecal excretion of aluminum. Malonic, oxalic and succinic acids had no overall beneficial effects. Citric acid would appear to be the most effective agent of those tested in the prevention of acute aluminium intoxication.
... When aluminum hydroxide and citric acid (133 mg Al/kg and 62 mg/kg, respectively) were simultaneously given orally to mice, fetal skeletal development defects resulted.
The primary purpose of this study was to determine the relative usefulness of various measures to monitor body aluminum burden in weanling rats fed various amounts of aluminum (0.39 umol aluminum/g diet for 29 days, approximately 40 umol aluminum/g diet with or without citrate for 29 days and approximately 100 umol aluminum/g diet with citrate for 12 or 29 days) or injected ip with graded doses of aluminum (0.01, 4.6, 11.8, 23.5 or 94 umol aluminum). Twenty four hours prior to sacrifice, all rats were injected ip with either desferrioxamine (75 mg) or buffer. All seven indices of aluminum exposure monitored (eg: tibia, liver, kidney and serum aluminum concn; changes in serum aluminum concn in response to desferrioxamine; urinary aluminum excretion with and without desferrioxamine treatment) were highly (p< 0.001) correlated to parenteral aluminum exposure. Ingestion of citrate had small but significant effects on aluminum retention. /Citrate/
For more Interactions (Complete) data for CITRIC ACID (7 total), please visit the HSDB record page.


Modify: 2023-08-15 Phexxi Approval History
FDA Approved Drug Products: PHEXXI (lactic acid, citric acid, and potassium bitartrate) vaginal gel
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009

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